![molecular formula C15H12FNO2S B13925841 2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile is an organic compound that features a tolylsulfonyl group and a fluorophenyl group attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The tolylsulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Amides or esters.
Reduction: Amines.
Oxidation: Sulfonic acids or sulfonates.
Applications De Recherche Scientifique
A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals or as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The tolylsulfonyl group can influence the compound’s solubility and stability, affecting its overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aromatic Sulfonyl Hydrazides: These compounds share the sulfonyl group and exhibit similar chemical reactivity.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group may have comparable binding properties and biological activity.
Uniqueness
A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile is unique due to the combination of the tolylsulfonyl and fluorophenyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C15H12FNO2S |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C15H12FNO2S/c1-11-2-8-14(9-3-11)20(18,19)15(10-17)12-4-6-13(16)7-5-12/h2-9,15H,1H3 |
Clé InChI |
WZYFIUQPFVDWGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)

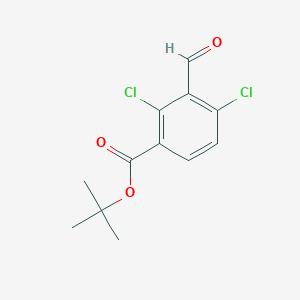
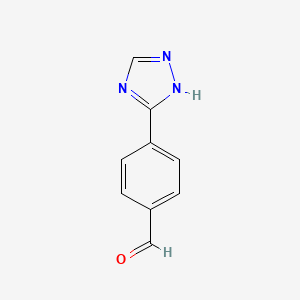
![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
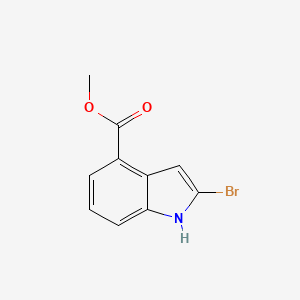
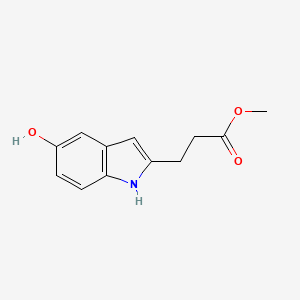
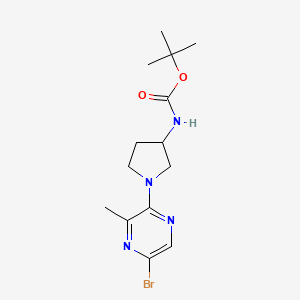
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
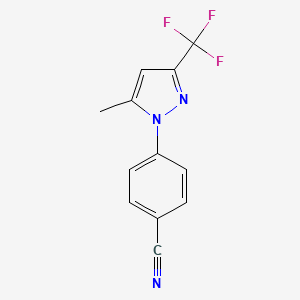
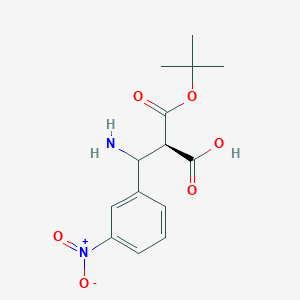
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

